

Application Notes and Protocols for T-ACE Activity Measurement Using BMS-561392

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Compound of Interest

Compound Name: *BMS-561392 formate*

Cat. No.: *B12385739*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of Tumor Necrosis Factor- α Converting Enzyme (TACE) activity using the selective inhibitor BMS-561392. This document is intended to guide researchers in setting up a reliable and reproducible in vitro assay for screening potential TACE inhibitors and characterizing their potency.

Introduction

Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of various cell surface proteins, most notably the pro-inflammatory cytokine TNF- α . Dysregulation of TACE activity has been implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, TACE has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

BMS-561392 is a potent and highly selective inhibitor of TACE. Its high affinity and selectivity make it an excellent reference compound for in vitro TACE activity assays. This document

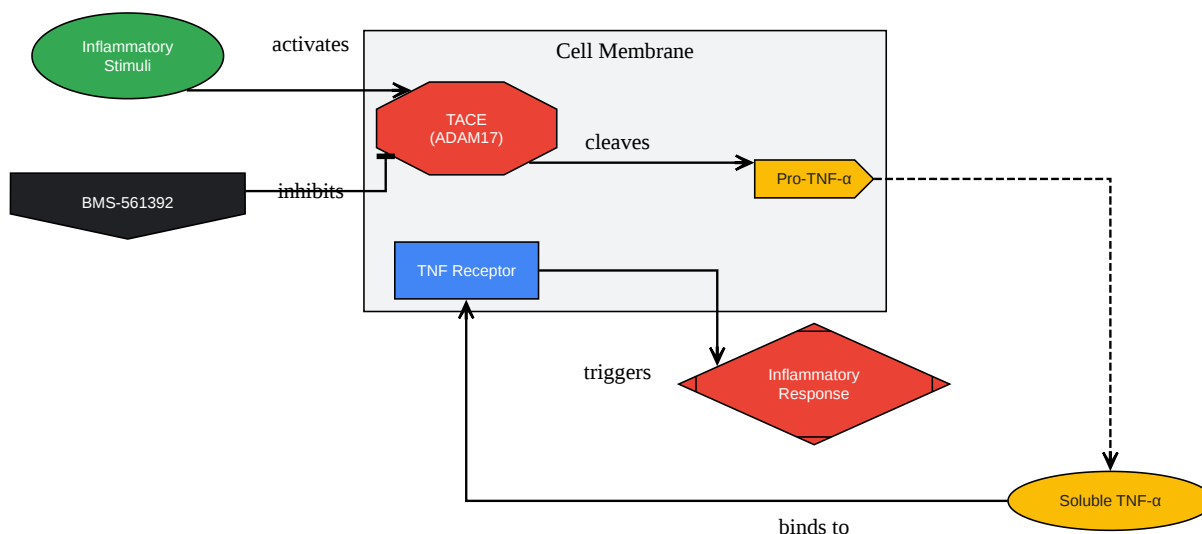
outlines a fluorometric assay protocol for measuring TACE activity and its inhibition by BMS-561392.

Data Presentation

Inhibitory Activity of BMS-561392 against TACE and other Metalloproteinases

Compound	Target	IC50 (nM)	Selectivity vs. MMPs	Reference
BMS-561392	TACE	0.20	>100-fold over various MMPs	[1]
BMS-561392	MMP-1 (Interstitial Collagenase)	> 4,949	[2]	
BMS-561392	MMP-2 (Gelatinase A)	3,333	[2]	
BMS-561392	MMP-3 (Stromelysin-1)	163	[2]	
BMS-561392	MMP-8 (Neutrophil Collagenase)	795	[2]	
BMS-561392	MMP-9 (Gelatinase B)	> 2,128	[2]	
BMS-561392	MMP-13 (Collagenase 3)	16,083	[2]	

Signaling Pathway



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Caption: TACE signaling pathway and the inhibitory action of BMS-561392.

Experimental Protocols

Fluorometric Assay for TACE Activity and Inhibition

This protocol is adapted from commercially available fluorometric TACE inhibitor screening kits and is tailored for the use of BMS-561392 as a reference inhibitor.

I. Materials and Reagents

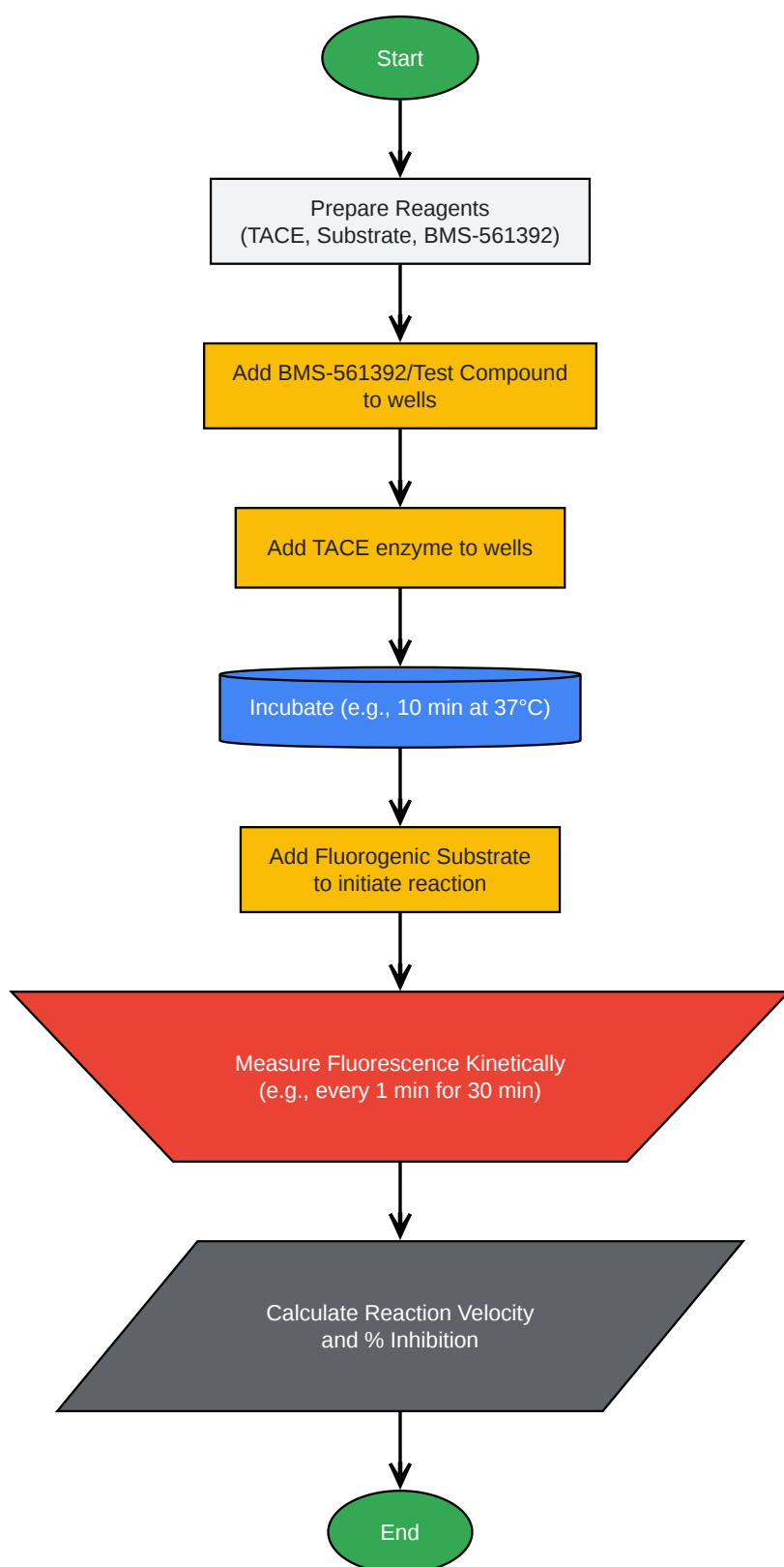
- Recombinant Human TACE (ADAM17)
- Fluorogenic TACE substrate (e.g., a FRET-based peptide)
- Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 μ M ZnCl₂, 0.005% Brij-35)

- BMS-561392
- Dimethyl Sulfoxide (DMSO)
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

II. Preparation of Reagents

- Recombinant TACE: Reconstitute lyophilized TACE in assay buffer to a stock concentration of 20 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- TACE Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay will depend on the specific substrate's K_m value.
- BMS-561392: Prepare a stock solution of BMS-561392 in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

III. Experimental Workflow



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Caption: Experimental workflow for the TACE fluorometric assay.

IV. Assay Procedure

- Plate Setup:
 - Blank wells: 25 μ L Assay Buffer.
 - Enzyme Control (EC) wells: 25 μ L Assay Buffer.
 - Inhibitor Control wells: 25 μ L of diluted BMS-561392.
 - Test Compound wells: 25 μ L of diluted test compounds.
- Enzyme Addition:
 - Dilute the TACE stock solution in Assay Buffer to the desired working concentration.
 - Add 25 μ L of the diluted TACE enzyme to the EC, Inhibitor Control, and Test Compound wells.
- Incubation:
 - Mix the plate gently and incubate for 10 minutes at 37°C.
- Reaction Initiation:
 - Dilute the TACE substrate stock solution in Assay Buffer to the desired final concentration.
 - Add 50 μ L of the diluted substrate to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
 - Measure the fluorescence intensity kinetically, for example, every minute for 30 minutes at 37°C.

V. Data Analysis

- Calculate the rate of reaction (slope) for each well.
- Calculate the percentage of inhibition using the following formula:

$$\% \text{ Inhibition} = [(\text{Slope of EC} - \text{Slope of Inhibitor}) / \text{Slope of EC}] \times 100$$

- Determine the IC50 value of BMS-561392 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VI. Conclusion

The provided protocol offers a robust method for assessing TACE activity and evaluating the potency of inhibitors like BMS-561392. The high selectivity and potency of BMS-561392 make it an indispensable tool for validating assay performance and for comparative studies in the discovery and development of novel TACE-targeting therapeutics.

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. | BioWorld \[bioworld.com\]](https://www.bioworld.com)
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